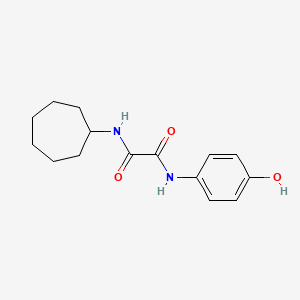

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide

Descripción

N1-Cycloheptyl-N2-(4-hydroxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group at the N1 position and a 4-hydroxyphenyl moiety at the N2 position. The oxalamide core (NH–CO–CO–NH) facilitates hydrogen bonding, while the substituents influence its physicochemical properties and applications. Cycloheptyl contributes steric bulk and lipophilicity, whereas the 4-hydroxyphenyl group enhances polarity and hydrogen-bonding capacity.

Propiedades

IUPAC Name |

N-cycloheptyl-N'-(4-hydroxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-9-7-12(8-10-13)17-15(20)14(19)16-11-5-3-1-2-4-6-11/h7-11,18H,1-6H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBCILCDXHEILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide typically involves the reaction of cycloheptylamine with 4-hydroxyaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

- Dissolve cycloheptylamine and 4-hydroxyaniline in an appropriate solvent, such as dichloromethane.

- Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction by adding water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Cycloheptylamine and 4-hydroxyaniline derivatives.

Substitution: Ethers or esters of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide.

Aplicaciones Científicas De Investigación

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cycloheptyl group provides hydrophobic interactions, enhancing the binding affinity of the compound to its targets. The oxalamide moiety can participate in coordination with metal ions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Oxalamide derivatives exhibit diverse functionalities depending on substituents. Below is a structured comparison of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide with analogous compounds:

Key Observations :

- This may enhance solubility in polar solvents and interactions in polymer matrices .

- Synthesis Challenges : Hydroxyl groups often require protection (e.g., acetylation) during synthesis to prevent side reactions, unlike methoxy or alkyl groups .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Self-Assembly

- The target compound’s hydroxyl group enables stronger H-bonding than methoxy (Compound 62) or alkylated analogs (e.g., branched alkyl derivatives in ). This could improve its efficacy as a nucleating agent in polymers by reducing nucleation barriers during crystallization .

- In contrast, oxalamides with linear alkyl chains (e.g., C14/10 in ) rely on hydrophobic interactions for gelation, whereas the hydroxyl group may shift self-assembly mechanisms toward polar solvent systems.

Thermal and Material Properties

- Cycloheptyl’s steric bulk may lower melting points compared to smaller cyclic substituents (e.g., cyclopentyl in Compound 60 ).

- In thermoplastic elastomers, planar oxalamide conformations (as seen in ) are critical for H-bonding networks. The hydroxyl group in the target compound may enhance this planarity, improving mechanical properties.

Application-Specific Performance

Actividad Biológica

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and its applications in research and medicine.

Chemical Structure and Properties

The molecular structure of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide features a cycloheptyl group attached to an oxalamide moiety, with a hydroxyl group on the phenyl ring. This unique configuration contributes to its biological activity through various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, potentially inhibiting enzyme activity. The hydrophobic cycloheptyl group enhances binding affinity, while the oxalamide moiety may facilitate coordination with metal ions, influencing biochemical pathways involved in various diseases.

Biological Activities

Research indicates that N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts.

- Anticancer Potential : Investigations into its antiproliferative effects have shown promise against various cancer cell lines.

- Anti-inflammatory Activity : The compound has been explored for its potential to modulate inflammatory pathways.

Data Table: Biological Activities Summary

| Biological Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of specific enzymes | |

| Anticancer Activity | Exhibits antiproliferative effects on cancer cells | |

| Anti-inflammatory Effects | Modulates inflammatory responses |

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Enzyme Inhibition

In vitro assays showed that this compound inhibited the activity of specific enzymes involved in metabolic pathways related to inflammation. This inhibition was dose-dependent, indicating a promising avenue for further research into its anti-inflammatory properties.

Research Findings

Recent investigations have focused on the synthesis and characterization of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide, along with its biological evaluations. The findings highlight:

- Synthesis : The compound can be synthesized using established organic chemistry techniques, ensuring reproducibility and scalability.

- Biological Evaluations : Comprehensive assays have confirmed its potential as an enzyme inhibitor and anticancer agent, warranting further studies into its pharmacokinetics and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.